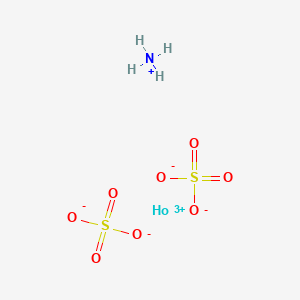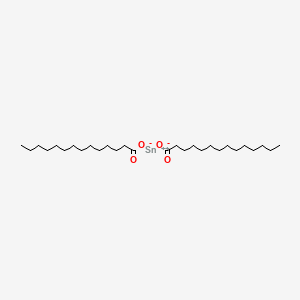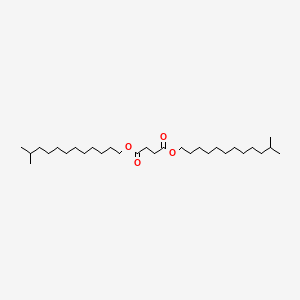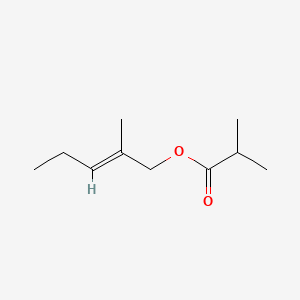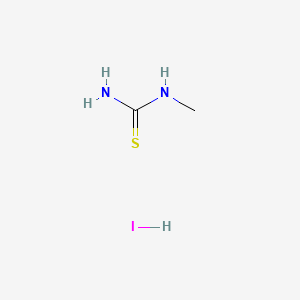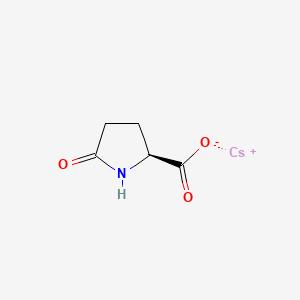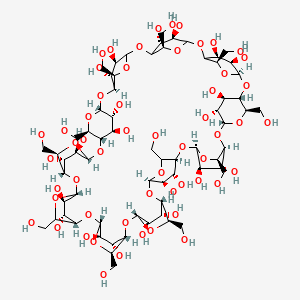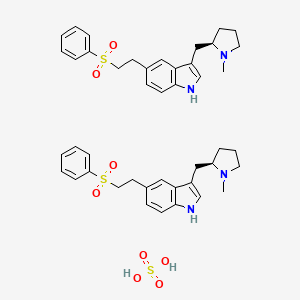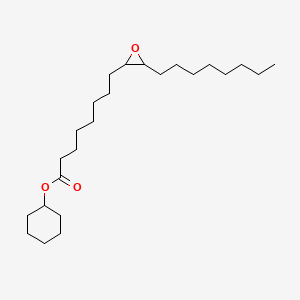
Cyclohexyl 3-octyloxiran-2-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C24H44O3. It is a cyclohexyl ester derivative of 3-octyloxiran-2-octanoic acid. This compound is known for its unique structure, which includes a cyclohexyl ring, an oxirane (epoxide) ring, and a long alkyl chain. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of cyclohexyl 3-octyloxiran-2-octanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and epoxidation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 3-octyloxiran-2-octanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl 3-octyl-2-oxiraneoctanoate
- Cyclohexyl 8-(3-octyl-2-oxiranyl)octanoate
- Cyclohexyl 8-(3-octyloxiran-2-yl)octanoate
Uniqueness
Cyclohexyl 3-octyloxiran-2-octanoate is unique due to its specific combination of a cyclohexyl ring, an oxirane ring, and a long alkyl chain. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
35788-39-7 |
|---|---|
Fórmula molecular |
C24H44O3 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
cyclohexyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C24H44O3/c1-2-3-4-5-7-13-18-22-23(27-22)19-14-8-6-9-15-20-24(25)26-21-16-11-10-12-17-21/h21-23H,2-20H2,1H3 |
Clave InChI |
QSIGPWWSZONILI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


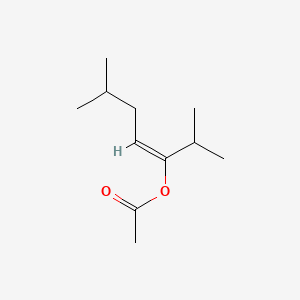
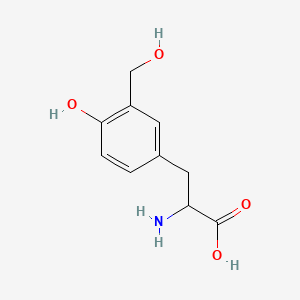
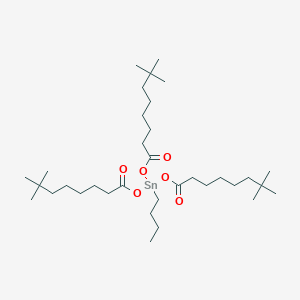
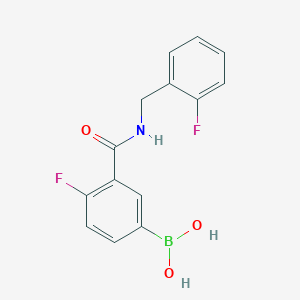
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

